molecular formula C9H10N2O B12870983 N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine

Katalognummer: B12870983
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: PXFAJZXJUYMWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Vorbereitungsmethoden

The synthesis of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-methylisoxazole with an appropriate aldehyde under specific reaction conditions . The reaction typically takes place in a solvent such as isopropanol at elevated temperatures (around 70°C) for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of N-((5-Methylisoxazol-3-yl)methylene)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors in the body, leading to their therapeutic effects . For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

N-but-3-yn-2-yl-1-(5-methyl-1,2-oxazol-3-yl)methanimine

InChI

InChI=1S/C9H10N2O/c1-4-7(2)10-6-9-5-8(3)12-11-9/h1,5-7H,2-3H3

InChI-Schlüssel

PXFAJZXJUYMWGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)C=NC(C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.